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Compound of Interest

Compound Name: AM-5262

Cat. No.: B10779999 Get Quote

AM-5262: A Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Properties, and Pharmacological Profile of a

Potent GPR40 Full Agonist

AM-5262 is a potent and selective full agonist of the G-protein coupled receptor 40 (GPR40),

also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] This technical guide provides a

comprehensive overview of its chemical structure, physicochemical properties, synthesis,

mechanism of action, and the experimental protocols for its evaluation, designed for

researchers, scientists, and professionals in drug development.

Chemical Structure and Properties
AM-5262 is a complex small molecule with the chemical formula C33H35FO4 and a molecular

weight of 514.63 g/mol .[3] Its systematic IUPAC name is (1R,2R)-6'-((2-((R)-2,2-

dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)-2',3'-

dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid. The structure incorporates a

conformationally constrained tricyclic spirocycle, which contributes to its improved

pharmacokinetic and selectivity profile compared to earlier GPR40 agonists.[1][2]

Table 1: Chemical and Physicochemical Properties of AM-5262
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Property Value Reference

IUPAC Name

(1R,2R)-6'-((2-((R)-2,2-

dimethylcyclopentyl)-2'-fluoro-

5'-methoxy-[1,1'-biphenyl]-4-

yl)methoxy)-2',3'-

dihydrospiro[cyclopropane-

1,1'-indene]-2-carboxylic acid

Molecular Formula C33H35FO4 [3]

Molecular Weight 514.63 g/mol [3]

CAS Number 1222088-90-5 [3]

Appearance White to off-white solid

Solubility Soluble in DMSO and ethanol

pKa Data not available

Melting Point Data not available

Synthesis of AM-5262
The synthesis of AM-5262 involves a multi-step process. A key step is the asymmetric

cyclopropanation to form the spirocyclic head group, followed by coupling with the biphenyl tail

group and final hydrolysis to yield the carboxylic acid. While a detailed, step-by-step protocol is

outlined in the supplementary materials of the primary literature, the general synthetic scheme

is depicted below. The synthesis is designed to produce the desired stereoisomer with high

enantiomeric excess.

Starting Materials Asymmetric Cyclopropanation Formation of Spirocyclic Head Group Coupling with Biphenyl Tail Group Ester Hydrolysis AM-5262

Click to download full resolution via product page

A simplified workflow for the synthesis of AM-5262.

Mechanism of Action and Signaling Pathway
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AM-5262 acts as a full agonist at the GPR40 receptor, a class A G-protein coupled receptor

primarily expressed on pancreatic β-cells and enteroendocrine L-cells.[1] Unlike endogenous

free fatty acids, which primarily activate the Gq signaling pathway, AM-5262 has been shown to

activate both Gq and Gs signaling pathways. This dual activation leads to a more robust

physiological response.

The activation of the Gq pathway by AM-5262 leads to the stimulation of phospholipase C

(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key

trigger for insulin granule exocytosis from pancreatic β-cells.

Simultaneously, the activation of the Gs pathway stimulates adenylyl cyclase (AC), leading to

an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels

activate protein kinase A (PKA), which further potentiates insulin secretion and also stimulates

the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-

dependent insulinotropic polypeptide (GIP), from enteroendocrine L-cells. These incretins, in

turn, act on pancreatic β-cells to further enhance glucose-dependent insulin secretion.
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Signaling pathway of AM-5262 through the GPR40 receptor.
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Pharmacological Properties
AM-5262 is a highly potent GPR40 full agonist with an EC50 of 0.081 μM in an aequorin

bioluminescence assay using CHO cells expressing the human GPR40 receptor.[3] It has

demonstrated enhanced glucose-stimulated insulin secretion in both mouse and human islets.

[1] In vivo studies have shown that AM-5262 improves glucose homeostasis.[1]

Table 2: Pharmacological and Pharmacokinetic Properties of AM-5262

Parameter Value Species/Assay Reference

Potency (EC50) 0.081 µM
Human GPR40 (CHO

cells)
[3]

Efficacy Full Agonist Human GPR40 [1]

Selectivity
Improved selectivity

profile
(Data not specified) [1][2]

Oral Bioavailability Data not available

Half-life (t1/2) Data not available

Clearance (CL) Data not available

Experimental Protocols
Aequorin Bioluminescence Assay for GPR40 Activation
This assay measures the increase in intracellular calcium concentration upon GPR40

activation.

Cell Culture: CHO cells stably expressing human GPR40 and apoaequorin are cultured in

appropriate media.

Cell Plating: Cells are seeded into 96- or 384-well white, clear-bottom plates.

Coelenterazine Loading: The cell culture medium is replaced with a loading buffer containing

coelenterazine, and the cells are incubated in the dark to allow for the reconstitution of

aequorin.
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Compound Addition: AM-5262 or other test compounds are added to the wells.

Luminescence Measurement: The plate is immediately placed in a luminometer, and the light

emission resulting from the calcium-aequorin interaction is measured.

Data Analysis: The luminescence signal is integrated over a specific time, and dose-

response curves are generated to determine EC50 values.

CHO cells expressing hGPR40 & apoaequorin

Plate cells in multi-well plate

Load with coelenterazine

Add AM-5262

Measure luminescence

Analyze data (EC50)

Results
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Workflow for the aequorin bioluminescence assay.

GLP-1 and GIP Secretion Assay from Rat Intestinal Cells
This protocol is used to assess the ability of AM-5262 to stimulate incretin secretion.

Cell Isolation: Primary intestinal cells are isolated from fetal rats.

Cell Culture: The isolated cells are cultured for a short period to allow for recovery.

Stimulation: The cells are incubated with various concentrations of AM-5262 in the presence

of a stimulant like glucose.

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

Hormone Quantification: The concentrations of GLP-1 and GIP in the supernatant are

measured using specific ELISAs.

Data Analysis: The amount of secreted hormone is normalized to the total protein content of

the cells, and dose-response curves are generated.

Oral Glucose Tolerance Test (OGTT) in High-Fat
Diet/STZ-Treated Mice
This in vivo model is used to evaluate the effect of AM-5262 on glucose metabolism in a

diabetic animal model.

Animal Model: Male mice are fed a high-fat diet and administered a low dose of

streptozotocin (STZ) to induce a type 2 diabetes-like state.

Fasting: The mice are fasted overnight before the test.

Compound Administration: AM-5262 or vehicle is administered orally.

Glucose Challenge: After a set period (e.g., 60 minutes), a bolus of glucose is administered

orally.

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0,

15, 30, 60, 120 minutes) after the glucose challenge.
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Glucose Measurement: Blood glucose levels are measured using a glucometer.

Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the

overall improvement in glucose tolerance.

Conclusion
AM-5262 is a valuable research tool for studying the pharmacology of GPR40. Its high potency,

full agonism, and dual Gq/Gs signaling mechanism make it a significant compound for

investigating the role of GPR40 in metabolic diseases. The information and protocols provided

in this guide are intended to facilitate further research into the therapeutic potential of GPR40

agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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